molecular formula C18H19NO4 B15338602 2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid

2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B15338602
M. Wt: 313.3 g/mol
InChI Key: VNUUAMGAOMITRA-UHFFFAOYSA-N
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Description

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is a synthetic compound with the molecular formula C19H19NO4 and a molecular weight of 313.35 g/mol It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine typically involves the protection of the amino group of tyrosine, followed by benzoylation and methylation. One common method includes the use of N-Boc protection (tert-butoxycarbonyl) for the amino group, followed by benzoylation using benzoyl chloride in the presence of a base such as triethylamine. The final step involves the methylation of the alpha position using methyl iodide and a strong base like sodium hydride .

Industrial Production Methods

Industrial production of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-O,alpha-dimethyl-DL-tyrosine involves its interaction with specific enzymes and proteins. The benzoyl group can act as a hydrophobic moiety, facilitating binding to hydrophobic pockets in enzymes. The methyl groups can influence the compound’s steric properties, affecting its binding affinity and specificity. These interactions can modulate enzyme activity and protein function, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-O,alpha-dimethyl-DL-tyrosine is unique due to its specific structural modifications, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research and drug development .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C18H19NO4/c1-18(17(21)22,12-13-8-10-15(23-2)11-9-13)19-16(20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

VNUUAMGAOMITRA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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